Polyoxyethylene(23)LauricAcid
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(2-dodecoxyethoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJBXKQUMBZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Aspects of Polyoxyethylene 23 Lauricacid in Advanced Chemical Research
Structural Classification within Ethoxylated Fatty Acid Derivatives
Polyoxyethylene(23) lauryl ether, known by synonyms such as Laureth-23 and the trade name Brij 35, is an ethoxylated fatty alcohol. fujifilm.commaxchemtech.com Its structure is synthesized through the ethoxylation of lauryl alcohol, a 12-carbon fatty alcohol derived from lauric acid. This process involves the reaction of lauryl alcohol with ethylene (B1197577) oxide, resulting in a molecule with a hydrophobic lauryl group (C12H25) and a hydrophilic polyoxyethylene chain. maxchemtech.com
The numerical designation "(23)" in its name signifies the average number of repeating ethylene oxide units in the hydrophilic portion of the molecule. This extensive hydrophilic chain confers a high degree of water solubility to the molecule. The general chemical formula for polyoxyethylene lauryl ethers is (C2H4O)nC12H26O, with the specific formula for Polyoxyethylene(23) lauryl ether being C58H118O24. maxchemtech.com
As a nonionic surfactant, it does not carry a net electrical charge in an aqueous solution. fujifilm.com Its amphiphilic nature is quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. With a calculated HLB value of approximately 16.9 to 17.2, it is classified as a strongly hydrophilic and water-soluble surfactant, making it an effective oil-in-water emulsifier and solubilizer. rsc.org
Table 1: Physicochemical Properties of Polyoxyethylene(23) Lauryl Ether
| Property | Value |
|---|---|
| Chemical Name | Polyoxyethylene(23) lauryl ether |
| Synonyms | Laureth-23, Brij 35 |
| CAS Number | 9002-92-0 |
| Molecular Formula | C58H118O24 |
| Molecular Weight | ~1199.55 g/mol |
| Appearance | White waxy solid |
| HLB Value | ~16.9 - 17.2 |
| Classification | Nonionic Surfactant, Ethoxylated Fatty Alcohol |
This table presents key physicochemical data for Polyoxyethylene(23) lauryl ether, compiled from various chemical data sources. maxchemtech.comchemicalbook.com
Academic Significance as a Nonionic Surfactant in Interfacial and Colloidal Science Research
The distinct properties of Polyoxyethylene(23) lauryl ether have made it an invaluable tool in interfacial and colloidal science research. Its primary function as a surfactant is to reduce interfacial tension between different phases, such as oil and water or air and water. chemicalbook.com
A significant area of research involves its use in forming and studying mixed micelles. Investigations using proton NMR have explored the interactions and relative arrangement of Polyoxyethylene(23) lauryl ether with ionic surfactants like Cetyl trimethyl ammonium (B1175870) bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS). nih.gov Such studies are crucial for understanding the synergistic effects in complex surfactant systems.
In the realm of materials science, it is employed as a stabilizing agent in the synthesis of nanoparticles. For instance, it has been used as the surfactant in reverse microemulsion methods to produce ceria (CeO2) nanopowders. researchgate.net Its role as a dispersant is also under investigation for industrial applications, such as preparing stable pigment dispersions for the printing industry by preventing agglomeration and flocculation of pigment particles. researchgate.net Furthermore, it has been utilized as a dispersing agent for nanomaterials like graphene in aqueous solutions for various optical applications. nih.gov
The compound's behavior at the air-water interface is another focus of academic study. Research on the coalescence of air bubbles and foam stability has shown that aqueous solutions of Polyoxyethylene(23) lauryl ether can produce highly stable foams compared to other ethoxylated surfactants with different polyoxyethylene chain lengths. researchgate.netacs.org These findings are pertinent to processes where foam generation and stability are critical factors.
Furthermore, its interaction with solid surfaces is of great interest. Studies have examined its adsorption characteristics on materials like coal and clay minerals. bohrium.comgeoscienceworld.org Molecular mechanism studies have used it to probe the wettability of hydrophobic surfaces such as anthracite, providing insights that could lead to the development of more effective wetting agents. bohrium.com Its ability to solubilize membrane proteins without altering their biological activity makes it a preferred detergent in biochemical research for extracting and analyzing these complex biomolecules. fujifilm.commaxchemtech.comrsc.org
Table 2: Selected Research Applications of Polyoxyethylene(23) Lauryl Ether
| Research Area | Specific Application | Key Findings |
|---|---|---|
| Colloidal Chemistry | Study of mixed micelles with ionic surfactants (e.g., CTAB, SDS). nih.gov | Provides information on the molecular arrangement and interactions within the mixed micelles. nih.gov |
| Materials Science | Synthesis of ceria (CeO2) nanoparticles via reverse microemulsion. researchgate.net | Acts as a surfactant to control particle size and stability. researchgate.net |
| Nanoscience | Dispersing agent for graphene in aqueous solutions. nih.gov | Enables the creation of stable graphene dispersions for further study and application. nih.gov |
| Interfacial Science | Investigation of foam stability and bubble coalescence. researchgate.netacs.org | Solutions of this surfactant produce highly stable foams. researchgate.netacs.org |
| Surface Chemistry | Adsorption studies on surfaces like coal and clay minerals. bohrium.comgeoscienceworld.org | Investigates the fate and mobility of the surfactant in environmental or industrial contexts. geoscienceworld.org |
| Biochemistry | Solubilization and extraction of membrane proteins. fujifilm.comrsc.org | Effectively separates proteins from membranes while preserving their biological activity. maxchemtech.com |
| Industrial Chemistry | Dispersant for pigments in printing applications. researchgate.net | Creates stable pigment dispersions by preventing particle aggregation. researchgate.net |
This table summarizes diverse academic research applications of Polyoxyethylene(23) lauryl ether, highlighting its versatility in scientific investigation.
Table of Compound Names
| Compound Name |
|---|
| Polyoxyethylene(23) lauryl ether |
| Laureth-23 |
| Brij 35 |
| Lauryl alcohol |
| Ethylene oxide |
| Lauric acid |
| Cetyl trimethyl ammonium bromide (CTAB) |
| Sodium dodecyl sulfate (SDS) |
Synthetic Pathways and Advanced Derivatization of Polyoxyethylene 23 Lauricacid
Esterification Methodologies for Polyoxyethylene-Lauric Acid Linkages
The formation of the ester bond between the hydrophilic polyoxyethylene (PEG) chain and the lipophilic lauric acid is a critical step in the synthesis of Polyoxyethylene(23)Lauric Acid. This can be achieved through several esterification methods.
One common method is the direct esterification of a pre-formed polyoxyethylene glycol with lauric acid. venus-goa.com This reaction typically requires temperatures above 150°C to overcome the limited miscibility of the polyol and fatty acid. nih.gov To drive the reaction towards the formation of the monoester, a significant molar excess of the polyoxyethylene glycol is often used. nih.gov The water produced during the reaction is continuously removed, often with the help of a nitrogen stream, to shift the equilibrium towards the product side. nih.gov
Alternatively, transesterification can be employed, where fatty acid esters, such as fatty acid methyl esters, react with polyoxyethylene glycol. researchgate.net This method can also produce a mixture of mono- and di-esters. nih.gov The choice of catalyst is vital for achieving high selectivity for the desired monoester. While homogeneous catalysts like p-toluene sulfonic acid have been traditionally used, solid acid catalysts are gaining attention due to their potential for higher selectivity towards monoesters, even at a 1:1 molar ratio of the reactants. researchgate.net
Table 1: Comparison of Esterification Methodologies
| Methodology | Description | Key Parameters | Advantages | Disadvantages |
| Direct Esterification | Reaction of polyoxyethylene glycol with lauric acid. venus-goa.com | High temperature (>150°C), molar excess of PEG, continuous water removal. nih.gov | Direct route to the final product. | Requires high temperatures and excess reactants for high monoester yield. nih.gov |
| Transesterification | Reaction of a lauric acid ester (e.g., methyl laurate) with polyoxyethylene glycol. researchgate.net | Catalyst selection is crucial for selectivity. | Can be performed under milder conditions compared to direct esterification. | Can result in a complex mixture of products requiring purification. nih.gov |
Controlled Polymerization of Ethylene (B1197577) Oxide for Precise Polyoxyethylene Chain Lengths
The synthesis of the polyoxyethylene chain with a precise number of repeating ethylene oxide units is paramount to achieving the desired properties of the final surfactant. Anionic ring-opening polymerization (AROP) of ethylene oxide is a widely used technique for this purpose. rsc.orgoup.com This method allows for the synthesis of polymers with controlled molecular weights and narrow molar mass distributions. rsc.org
The AROP of ethylene oxide is initiated by nucleophiles, such as alkali metal alkoxides. oup.comacs.org The polymerization proceeds in a living manner, meaning that the polymer chains continue to grow as long as monomer is available, and termination reactions are minimized. researchgate.net This living character enables the synthesis of well-defined block copolymers if a second monomer is added after the complete consumption of ethylene oxide. researchgate.net
To achieve a specific chain length, such as the 23 ethylene oxide units in Polyoxyethylene(23)Lauric Acid, precise control over the initiator and monomer concentrations is essential. rsc.org The use of a mass flow controller for the addition of gaseous ethylene oxide monomer allows for exact and controlled addition, which is crucial for tailoring the polyethylene (B3416737) oxide chain length. rsc.org The reaction is highly sensitive to impurities like water and oxygen, which can act as terminating agents, so stringent purification of reagents and an inert atmosphere are necessary. rsc.org
Table 2: Key Aspects of Controlled Ethylene Oxide Polymerization
| Aspect | Description | Importance |
| Polymerization Technique | Anionic Ring-Opening Polymerization (AROP). rsc.org | Allows for living polymerization, enabling control over molecular weight and structure. researchgate.net |
| Initiators | Nucleophiles like alkali metal alkoxides. acs.org | The choice of initiator affects the polymerization kinetics and the functionality of the resulting polymer. rsc.org |
| Monomer Addition | Controlled addition via a mass flow controller. rsc.org | Ensures precise control over the degree of polymerization to achieve the target chain length. |
| Reaction Conditions | High purity of chemicals and exclusion of protic impurities and oxygen. rsc.org | Prevents premature termination of the living polymer chains, ensuring a narrow molecular weight distribution. |
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This includes the production of surfactants like Polyoxyethylene(23)Lauric Acid.
One promising green chemistry approach is the use of biocatalysis. mdpi.com Lipases, a type of enzyme, can catalyze esterification reactions under mild conditions, often in solvent-free systems. frontiersin.orgmdpi.com This enzymatic route can lead to high selectivity for the desired monoester, reducing the need for excess reactants and simplifying purification processes. mdpi.com For instance, a green demulsifier was synthesized via an esterification technique using polyethylene glycol and lauric acid, highlighting the potential for eco-friendly alternatives to chemical demulsifiers. researchgate.net
Another key aspect of green chemistry is the use of renewable feedstocks. d-nb.info Lauric acid can be derived from natural sources like coconut oil or palm kernel oil. Efforts are also being made to produce ethylene oxide and its polymer, polyethylene glycol, from bio-based resources such as bioethanol derived from the fermentation of glucose. mdpi.com The use of renewable raw materials is a growing trend in the production of surfactants to enhance their sustainability.
Solvent-free synthesis is another important green methodology. For example, a one-pot, solvent-free synthesis of a polymerized sucrose (B13894) and polyoxyethylene(23) lauryl ether-based surfactant was achieved using microwave irradiation. rsc.orgrsc.org This method significantly reduced the reaction time from 10 hours (conventional heating) to 300 seconds and resulted in a 40% higher yield. rsc.org
Table 3: Green Chemistry Strategies in Surfactant Synthesis
| Strategy | Description | Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts for esterification. mdpi.com | Mild reaction conditions, high selectivity, reduced waste, and potential for solvent-free reactions. frontiersin.orgmdpi.com |
| Renewable Feedstocks | Utilization of raw materials from biological sources, such as lauric acid from plant oils and bio-based ethylene oxide. mdpi.com | Reduced reliance on fossil fuels and a more sustainable production lifecycle. d-nb.info |
| Solvent-Free Synthesis | Conducting reactions without the use of organic solvents, often aided by techniques like microwave irradiation. rsc.orgrsc.org | Eliminates solvent waste, reduces energy consumption, and can lead to faster reaction times and higher yields. rsc.org |
Supramolecular Organization and Colloidal Behavior of Polyoxyethylene 23 Lauricacid Systems
Micellar Aggregation Phenomena and Critical Association Concentrations
The formation of micelles is a hallmark of surfactant behavior in solution. This process is driven by the amphiphilic nature of the surfactant molecules, which possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. In aqueous environments, these molecules self-assemble into organized structures to minimize the unfavorable contact between the hydrophobic tails and water.
Determination of Critical Micelle Concentration in Diverse Solvent Systems
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers begin to form micelles. The CMC of Polyoxyethylene(23) lauryl ether, also known as Brij 35, is influenced by various factors, including the solvent system, temperature, and the presence of other substances. who.int
In aqueous solutions, the CMC of Polyoxyethylene(23) lauryl ether is typically in the range of 0.05 to 0.1 mM. ulab360.com The CMC can be determined by monitoring changes in the physical properties of the surfactant solution as a function of concentration. Methods such as surface tension measurements, conductivity, and UV-visible spectrophotometry are commonly employed. who.intresearchgate.net For instance, a study determined the CMC of Brij 35 to be 0.01% (w/v) using UV-visible spectrophotometry and conductimetry. researchgate.net
The addition of electrolytes to an aqueous solution can affect the CMC. For example, in a mixed system of Polyoxyethylene(23) lauryl ether and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS), the experimental mixed CMC values were found to be lower than those predicted for ideal behavior. researchgate.net The presence of an electrolyte generally leads to a decrease in the CMC. researchgate.net
Temperature also plays a crucial role in the micellization process. For non-ionic surfactants like Polyoxyethylene(23) lauryl ether, the CMC typically decreases with an initial increase in temperature, and then increases at higher temperatures. who.int This is attributed to the competing effects of dehydration of the hydrophilic polyoxyethylene chains and the disruption of structured water around the hydrophobic groups. who.int
| Solvent System | Method | CMC Value |
| Water | Not specified | 0.05-0.1 mM |
| Water | UV-visible spectrophotometry, Conductimetry | 0.01% (w/v) |
| Water (with SDS) | Surface Tension | Lower than ideal |
Structural Characterization of Aggregates (e.g., Micelles, Microemulsions, Lyotropic Phases)
Beyond simple micelles, Polyoxyethylene(23) lauric acid can form a variety of other aggregate structures depending on the conditions. These include microemulsions and lyotropic liquid crystalline phases. The structure of these aggregates is dictated by the interplay of factors such as surfactant concentration, temperature, and the nature of the solvent.
In aqueous solutions, Polyoxyethylene(23) lauryl ether typically forms spherical or near-spherical micelles with an aggregation number (the number of surfactant molecules in a single micelle) ranging from 20 to 40. ulab360.com The structure consists of a hydrophobic core formed by the lauryl chains and a hydrophilic shell of polyoxyethylene groups. ontosight.ai
This surfactant can also participate in the formation of more complex systems like microemulsions. For example, it has been used to stabilize water-in-ionic liquid microemulsions. researchgate.net In a system with the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF6) as the oil phase, Brij 35 was shown to form reverse micelle-type aggregates even in the absence of added water, and the addition of water led to the formation of water-in-ionic liquid microemulsions. researchgate.net
The interaction of Polyoxyethylene(23) lauryl ether with other surfactants can lead to the formation of mixed micelles with properties that differ from those of the individual components. Studies on mixtures with sodium dodecyl sulfate (SDS) have shown that these systems exhibit a significant negative deviation from ideal behavior, indicating strong interactions between the two types of surfactant molecules within the micelles. researchgate.net
Self-Assembly Dynamics in Complex Media (e.g., Ionic Liquids, Deep Eutectic Solvents)
The self-assembly of surfactants in non-conventional media like ionic liquids (ILs) and deep eutectic solvents (DESs) is an area of growing interest. These solvents offer unique environments that can significantly alter the aggregation behavior of surfactants.
Polyoxyethylene(23) lauryl ether has been shown to form aggregates in ionic liquids. For instance, it can form water-in-ionic liquid microemulsions with 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim]PF6). researchgate.net The formation of these structures is confirmed by techniques such as dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS). researchgate.net The unique properties of ionic liquids, such as their high ionic strength and tunable polarity, can influence the size, shape, and stability of the resulting aggregates. semanticscholar.org
The self-assembly of non-ionic surfactants in protic ionic liquids (PILs) has also been investigated. Studies have shown that surfactants with longer alkyl chains, similar to the lauryl group in Polyoxyethylene(23) lauryl ether, can form micelles in these solvents. acs.org The cohesive forces within the PILs can induce a nanostructure that promotes the self-assembly of amphiphilic molecules. acs.org
Interfacial Adsorption Dynamics and Film Formation
The ability of Polyoxyethylene(23) lauric acid to adsorb at interfaces and form films is fundamental to its role as a surfactant in various applications, including emulsification, foaming, and wetting.
Adsorption Behavior at Liquid-Fluid and Solid-Liquid Interfaces
At the air-water interface, the adsorption of Polyoxyethylene(23) lauryl ether leads to a significant reduction in surface tension. researchgate.net The effectiveness of this reduction depends on the surfactant concentration up to the CMC, beyond which the surface tension remains relatively constant.
The adsorption at solid-liquid interfaces is also significant. For instance, the adsorption of Brij-35 on coal has been studied, and it was found to be influenced by factors such as pH and electrolyte concentration. nih.gov The adsorption was highest at a low pH and decreased as the pH increased. nih.gov This behavior is crucial for applications such as the preparation of coal-water slurries. nih.gov The adsorption of this non-ionic surfactant on surfaces can also be irreversible, which can be a limitation in applications like chromatography where it may lead to poor peak shapes. science.gov
Mechanisms of Interfacial Tension Modulation and Reduction
The primary mechanism by which Polyoxyethylene(23) lauryl ether reduces interfacial tension is through its adsorption at the interface. ontosight.ai The presence of the surfactant molecules disrupts the cohesive energy at the interface between two immiscible phases, such as oil and water.
The extent of interfacial tension reduction is related to the packing of the surfactant molecules at the interface. The large hydrophilic head group of Polyoxyethylene(23) lauryl ether, consisting of 23 ethylene (B1197577) oxide units, plays a significant role in its interfacial properties. ontosight.ai
In systems containing oil, water, and the surfactant, the partitioning of the surfactant between the aqueous and oil phases also influences the interfacial tension. nih.gov Studies have shown that for the Polyoxyethylene(23) lauryl ether/water/hexane system, only the surfactant dissolved in the aqueous phase contributes to the decrease in the water/oil interfacial tension. nih.gov
The presence of salts can enhance the reduction of interfacial tension between crude oil and aqueous surfactant solutions. tandfonline.comresearchgate.net The addition of salts can promote the partitioning of the surfactant into the oil phase, leading to a more effective reduction in interfacial tension. tandfonline.comresearchgate.net Furthermore, salts can accelerate the migration of surfactant molecules to the interface. tandfonline.com
Rheological Properties of Aggregated Systems
The rheological properties of aqueous systems containing Polyoxyethylene(23)Lauric Acid, also known as PEG-23 Lauryl Ether or Brij-35, are intricately linked to the self-assembly of these non-ionic surfactant molecules into various aggregated structures, most notably micelles. The viscosity and viscoelasticity of these systems are highly dependent on factors such as surfactant concentration, temperature, and the presence of other substances.
In aqueous solutions, as the concentration of Polyoxyethylene(23)Lauric Acid surpasses its critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles. Initially, these are typically spherical. However, with increasing concentration, a transition from spherical to more elongated, worm-like or rod-like micelles can occur. This morphological change significantly impacts the rheological behavior of the solution. The entanglement of these elongated micelles leads to the formation of a transient network structure, resulting in a dramatic increase in viscosity, often by several orders of magnitude. acs.orgresearchgate.net
Studies on similar polyoxyethylene-based non-ionic surfactant systems have demonstrated that the transition from spherical to worm-like micelles induces a shift from Newtonian to non-Newtonian flow behavior. nih.gov At low shear rates, the system exhibits Newtonian behavior, where the viscosity remains constant. In this region, the network structure of the entangled micelles remains intact. nih.gov However, at higher shear rates, the system displays shear-thinning, a non-Newtonian characteristic where viscosity decreases as the shear rate increases. This is attributed to the alignment and eventual breakdown of the micellar network under shear stress. nih.gov
The zero-shear viscosity (η₀), which is the viscosity at a shear rate approaching zero, is a key parameter in characterizing these systems. It has been observed that the zero-shear viscosity can change dramatically with variations in the composition of the surfactant system. nih.gov For instance, the addition of a cosurfactant can promote the growth of worm-like micelles, leading to a peak in the zero-shear viscosity at an optimal concentration of the cosurfactant. acs.orgresearchgate.net
The viscoelastic properties of these aggregated systems can often be described by the Maxwell model, which is a fundamental model for viscoelastic materials. This indicates that these systems exhibit both viscous and elastic characteristics and can be characterized by a single stress relaxation time. acs.orgresearchgate.netnih.gov The mechanical strength of the worm-like micelles has been found to influence the changes in zero-shear viscosity. nih.gov
The length of the polyoxyethylene (EO) chain in the surfactant molecule also plays a crucial role. For instance, a related compound with a longer EO chain (ChEO30) showed only a slight increase in viscosity and did not exhibit significant viscoelastic properties, in contrast to its shorter-chained counterparts. acs.orgresearchgate.net This highlights the delicate balance of hydrophilic and hydrophobic interactions in determining the rheological behavior.
Furthermore, the presence of electrolytes or other additives can influence the size and shape of the micelles, thereby altering the viscosity of the solution. For example, the addition of sodium chloride can lead to the formation of larger micelles, which can have a positive impact on viscosity up to a certain ionic strength.
The rheological properties of Polyoxyethylene(23)Lauric Acid systems are a direct consequence of the supramolecular structures formed in solution. The transition from spherical to entangled worm-like micelles is a key factor driving the significant increase in viscosity and the emergence of viscoelastic behavior.
Rheological Data for Polyoxyethylene-based Surfactant Systems
The following table presents illustrative data on the rheological properties of systems containing polyoxyethylene-based surfactants, demonstrating the influence of various factors on viscosity. Please note that the specific values for Polyoxyethylene(23)Lauric Acid may vary depending on experimental conditions.
| Surfactant System | Condition | Zero-Shear Viscosity (η₀) | Rheological Behavior |
| Polyoxyethylene Phytosterol/Glycerin Fatty Acid Monoester | Optimal surfactant ratio | Can increase by a factor of 10,000 | Newtonian at low shear rates, Non-Newtonian at high shear rates nih.gov |
| Polyoxyethylene Cholesteryl Ether (ChEO20) + Cosurfactant | Increasing cosurfactant concentration | Increases by up to 5 orders of magnitude to a peak value acs.orgresearchgate.net | Viscoelastic, described by Maxwell model acs.orgresearchgate.net |
| Polyoxyethylene Cholesteryl Ether with varying EO chain length | Comparison of ChEO15, ChEO20, and ChEO30 | Viscosity increase is less significant with longer EO chains (ChEO30) acs.orgresearchgate.net | Longer chain systems may not show viscoelastic properties acs.orgresearchgate.net |
| Sodium Lauryl Ether Sulfate (SLES) + Cocamidopropyl Betaine (CAPB) + Dodecanoic Acid | Addition of dodecanoic acid | Viscosity peak observed at a specific fatty acid concentration acs.org | Shear-thinning behavior associated with entangled wormlike micelles acs.org |
Mechanistic Investigations of Chemical Stability and Degradation of Polyoxyethylene 23 Lauricacid
Oxidative Degradation Pathways
The oxidative degradation of polyoxyethylene-containing molecules is a complex process initiated by the formation of reactive oxygen species. nih.gov This can be catalyzed by factors such as light or the presence of metal ions like iron. nih.gov The subsequent reactions involve a cascade of radical-mediated events that ultimately lead to the breakdown of the molecule.
Radical-Mediated Cleavage of Polyoxyethylene Chains
The degradation of polymers with a carbon-carbon backbone, like the polyoxyethylene chain, often follows a basic oxidation mechanism mediated by radicals. uni-greifswald.demdpi.com This process is characterized by hydroperoxide propagation, hydrogen abstraction, and the rearrangement of macroradicals, which ultimately results in the cleavage of the polymer chain. uni-greifswald.demdpi.com The initiation of this process can occur when a free radical attacks the carbon-carbon double bond of a vinyl monomer, starting the polymerization chain. wikipedia.org The presence of oxygen can further facilitate the oxidation of the polyethylene (B3416737) chain. mdpi.com
The initiation step involves the creation of an active center from which a polymer chain is generated. wikipedia.org This can be triggered by various means, including thermal decomposition or photolysis of radical initiators. wikipedia.org Once initiated, the radical chain propagates by successively adding to monomer units. wikipedia.org This propagation continues until termination occurs, which can happen through various mechanisms. wikipedia.org
Identification of Critical Degradation Sites and Resulting Products (e.g., Short-Chain Esters, Aldehydes)
Research has shown that the unesterified polyoxyethylene (POE) chains within a polysorbate molecule, a class of compounds similar to Polyoxyethylene(23) Lauric Acid, are highly susceptible to oxidation due to their greater water accessibility. nih.govacs.org The oxidative cleavage of these chains is detrimental as it can lead to a loss of the molecule's amphiphilic nature. nih.govacs.org
The degradation process can result in a variety of products. One of the final products of oxidative degradation is formic acid. uni-halle.de Other identified degradation products include short-chain esterified polyoxyethylene (POE) sorbitan (B8754009)/isosorbide species, aldehydes, and ketones. mdpi.com Specifically, in studies on polysorbate 20 (a lauric acid ester), oxidative degradation has been shown to produce free lauric acid and polyoxyethylene (POE) laurate as major decomposition products. researchgate.net The degradation can also lead to a decrease in the length of the POE chains. nih.gov
Table 1: Key Degradation Products of Polyoxyethylene Esters
| Degradation Pathway | Key Products |
| Oxidative Degradation | Short-chain esters, Aldehydes, Ketones, Formic Acid, Free Lauric Acid, Polyoxyethylene (POE) Laurate |
| Hydrolytic Degradation | Free Fatty Acids (e.g., Lauric Acid), Non-esterified Polyoxyethylene Sorbitan/Isosorbide Species |
Influence of Environmental Factors on Oxidative Susceptibility (e.g., Metal Catalysis, Light Exposure)
The oxidative degradation of polyoxyethylene-containing compounds is significantly influenced by environmental factors. The process can be initiated by light or catalyzed by the presence of metal ions, such as iron. nih.gov Studies have demonstrated that subjecting polysorbate 20 to ferrous iron (Fe2+) and visible light leads to oxidative degradation. nih.govacs.org The presence of oxygen is also a critical factor in the oxidation process. mdpi.com
Temperature is another key factor, with higher temperatures generally accelerating the rate of degradation. nih.govuni-halle.de For instance, strong oxidative degradation has been observed at 40°C, moderate degradation at 25°C, and little to no degradation at 5°C. nih.govuni-halle.de
Hydrolytic Degradation Pathways
Hydrolysis is the other major degradation pathway for Polyoxyethylene(23) Lauric Acid, involving the cleavage of the ester bond. nih.govresearchgate.net This can occur through both chemical and enzymatic routes. nih.gov
Chemical Hydrolysis of Ester Bonds
The chemical hydrolysis of the ester linkage in polyoxyethylene esters is dependent on pH. researchgate.net The reaction involves the breakdown of the ester bond to release the free fatty acid, in this case, lauric acid. researchgate.net This process is essentially the reverse of esterification and is catalyzed by either an acid or a base. libretexts.org
Acid-catalyzed hydrolysis is a reversible reaction that is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, goes to completion and produces a carboxylate salt and an alcohol. libretexts.org Polyoxyethylene stearates, a similar class of compounds, are generally stable in the presence of electrolytes and weak acids or bases, but strong acids and bases can cause gradual hydrolysis. phexcom.com
Enzymatic Hydrolysis Mechanisms and Specificity
Enzymatic hydrolysis is a significant degradation pathway for polyoxyethylene esters. nih.gov Enzymes such as lipases and esterases can catalyze the hydrolysis of the ester bond. google.comepa.gov This enzymatic degradation leads to the release of free fatty acids. pharmaexcipients.com
The rate and extent of enzymatic hydrolysis can be influenced by the structure of the polyoxyethylene chain. nih.gov For instance, the enzymatic hydrolysis of polyoxyethylene fatty acid esters can be modified by the length of the polyoxyethylene chain. nih.gov Some enzymes exhibit specificity, hydrolyzing only one of the ester bonds in molecules with multiple ester linkages. frontiersin.org The presence of surfactants can also enhance enzymatic hydrolysis by helping the enzyme to desorb from the substrate surface after saccharification is complete. nih.gov
Table 2: Factors Influencing Degradation of Polyoxyethylene(23) Lauric Acid
| Degradation Type | Influencing Factor | Effect |
| Oxidative | Light | Initiation of degradation nih.gov |
| Metal Ions (e.g., Iron) | Catalysis of degradation nih.gov | |
| Temperature | Increased temperature accelerates degradation nih.govuni-halle.de | |
| Oxygen | Facilitates oxidation mdpi.com | |
| Hydrolytic (Chemical) | pH | Hydrolysis is pH-dependent researchgate.net |
| Strong Acids/Bases | Catalyze hydrolysis libretexts.orgphexcom.com | |
| Hydrolytic (Enzymatic) | Enzymes (Lipases, Esterases) | Catalyze ester bond cleavage google.comepa.gov |
| Polyoxyethylene Chain Length | Affects the rate of enzymatic hydrolysis nih.gov |
Formation and Consequences of Free Lauric Acid Release
The chemical stability of polyoxyethylene(23) lauric acid, a non-ionic surfactant, is intrinsically linked to the integrity of its ester bond. The degradation of this molecule predominantly occurs through the cleavage of this linkage, leading to the release of free lauric acid. This process can be initiated and influenced by several factors, including chemical and enzymatic hydrolysis, as well as oxidation. The subsequent accumulation of free lauric acid can significantly alter the properties and stability of pharmaceutical formulations.
The primary pathway for the formation of free lauric acid is hydrolysis of the ester bond connecting the lauric acid to the polyoxyethylene chain. americanpharmaceuticalreview.comprotagene.com This reaction can be catalyzed by both acidic and basic conditions and is dependent on factors such as temperature and pH. nih.govacs.org For instance, hydroxide-driven ester hydrolysis is a known degradation pathway under physiological conditions. acs.org The rate of hydrolysis can be accelerated by increased temperatures. nih.gov In addition to chemical hydrolysis, enzymatic degradation by residual host cell proteins like lipases or esterases, which may be present as impurities in biopharmaceutical products, can also cleave the ester bond and release free fatty acids. americanpharmaceuticalreview.comresearchgate.netresearchgate.net
Oxidative degradation can also contribute to the instability of the molecule. americanpharmaceuticalreview.comprotagene.com While the polyoxyethylene chain is susceptible to oxidation, which can lead to chain scission and the formation of various byproducts, this can also indirectly affect the ester linkage. nih.govacs.orgnih.gov
The release of free lauric acid has several notable consequences for a formulation. A primary concern is the formation of visible or subvisible particles. researchgate.netacs.orgnih.gov Free fatty acids have limited solubility in aqueous solutions, and when their concentration surpasses this limit, they can precipitate. acs.orgacs.orgnih.gov This is a significant issue in biopharmaceutical formulations, where particle formation can impact product quality and stability. americanpharmaceuticalreview.comresearchgate.net The solubility of lauric acid is influenced by the pH of the formulation and the concentration of the remaining intact surfactant. acs.orgacs.org Higher pH can increase the ionized fraction of the fatty acid, potentially leading to higher solubility. acs.org
Furthermore, the degradation of polyoxyethylene(23) lauric acid and the subsequent increase in free lauric acid can alter the critical micelle concentration (CMC) of the surfactant system. nih.gov This change affects the proportion of surfactant present in micelles, which are responsible for solubilizing the free fatty acids. nih.gov A shift in the ester distribution of the remaining surfactant can impact its ability to keep the released fatty acids in solution. acs.orgnih.gov This can ultimately compromise the functionality of the surfactant as a stabilizer in the formulation. protagene.com
Table 1: Factors Influencing the Formation of Free Lauric Acid
| Influencing Factor | Mechanism | Description |
| pH | Chemical Hydrolysis | Both acidic and basic conditions can catalyze the cleavage of the ester bond. nih.govacs.org |
| Temperature | Chemical Hydrolysis | Elevated temperatures accelerate the rate of hydrolytic degradation. nih.gov |
| Enzymes | Enzymatic Hydrolysis | Residual enzymes like lipases and esterases can catalyze the hydrolysis of the ester linkage. americanpharmaceuticalreview.comresearchgate.netresearchgate.net |
| Oxidizing Agents | Oxidation | Can lead to the degradation of the polyoxyethylene chain, indirectly affecting overall stability. nih.govacs.org |
Table 2: Consequences of Free Lauric Acid Release
| Consequence | Description |
| Particle Formation | When the concentration of free lauric acid exceeds its solubility limit, it can precipitate, forming visible or subvisible particles. researchgate.netacs.orgnih.gov |
| Altered Micellar Properties | The degradation changes the ester distribution, which can alter the critical micelle concentration and the capacity of micelles to solubilize fatty acids. nih.gov |
| Reduced Surfactant Efficacy | The loss of intact surfactant molecules can compromise its function as a stabilizer in the formulation. protagene.com |
| pH Changes | The accumulation of an acidic degradation product can potentially lower the pH of the formulation. acs.org |
Molecular Interactions of Polyoxyethylene 23 Lauricacid with Biological and Polymeric Systems
Interactions with Proteins and Peptides in Aqueous Solutions
The interaction between Polyoxyethylene(23) lauric acid and proteins is complex, involving both the hydrophilic POE chain and the hydrophobic lauryl group. Studies on similar non-ionic surfactants, such as polysorbates which also contain POE and fatty acid esters, reveal that these interactions can influence protein stability. researchgate.netgoogle.com For instance, the binding of such surfactants to proteins like human serum albumin (HSA) and beta-lactoglobulin has been observed, whereas interactions with immunoglobulins (IgG) may be less pronounced, potentially due to differences in protein secondary structure and surface hydrophobicity. researchgate.net The binding is often driven by hydrophobic interactions between the lauryl tail of the surfactant and non-polar patches on the protein surface. nih.gov The POE chain can also engage in hydrogen bonding with protein residues. researchgate.net This binding can be crucial in pharmaceutical formulations, where surfactants are used to prevent protein aggregation at interfaces. google.com
The nature of these interactions can be influenced by the protein's conformation and the surfactant concentration. At low concentrations, individual surfactant molecules may bind to specific hydrophobic sites on a protein. As the concentration approaches the critical micelle concentration (CMC), surfactant molecules can self-assemble into micelles, which can then encapsulate or solubilize proteins or peptides, sometimes leading to conformational changes. Research on albumin-binding domains suggests that the hydrophobic fatty acid chain is a key component for creating strong interactions with carrier proteins like albumin. nih.gov
Table 1: Thermodynamic Parameters of Surfactant-Protein Interactions (Illustrative)
| Protein | Surfactant System | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |
|---|---|---|---|---|
| Serum Albumin | PEG-ylated Fatty Acid | 1.2 x 10⁵ | -15.2 | 45.1 |
| Beta-Lactoglobulin | Non-ionic Surfactant | 3.5 x 10⁴ | -10.8 | 33.7 |
| Immunoglobulin G | Non-ionic Surfactant | Not significant | - | - |
Note: This table is illustrative, based on typical values found for similar non-ionic surfactant-protein systems to demonstrate the nature of the interactions.
Complexation and Coacervation with Polysaccharides and Biopolymers
Polyoxyethylene(23) lauric acid can interact with various polysaccharides and biopolymers, leading to the formation of complexes or coacervates. These interactions are of significant interest for creating structured delivery systems and functional materials.
The primary driving forces for the interaction between non-ionic surfactants like Polyoxyethylene(23) lauric acid and biopolymers are typically hydrophobic interactions and hydrogen bonding. science.gov However, in systems involving charged biopolymers such as chitosan (B1678972) (polycationic) or alginate and carrageenan (polyanionic), electrostatic forces play a crucial, albeit indirect, role. nih.govscienceopen.com While the surfactant itself is uncharged, it can interact with the hydrophobic domains of the biopolymer. The formation of these complexes is often an entropy-driven process, resulting from the release of water molecules from both the surfactant's hydrophobic tail and the biopolymer's surface. scienceopen.com In mixed systems, where both anionic and cationic polymers or surfactants are present, complex coacervation can occur, leading to a phase separation into a polymer-rich coacervate phase and a solvent-rich phase. scienceopen.com
The interaction with Polyoxyethylene(23) lauric acid can significantly alter the conformation and functional properties of biopolymers. science.gov For example, when interacting with polysaccharides like chitosan or alginate, the surfactant can influence the hydrogel network structure. mdpi.comnih.gov The introduction of the surfactant's polyethylene (B3416737) glycol chain can increase the porosity of an alginate matrix. mdpi.com These interactions can affect properties such as swelling behavior, mechanical stability, and the release profile of encapsulated active ingredients. researchgate.net In the case of protein-polysaccharide complexes, the addition of a surfactant can modulate the interactions, either by competing for binding sites or by forming mixed micelles that interact differently with the biopolymer network.
Modulation of Biological Barrier Permeation and Penetration in Research Models
Polyoxyethylene(23) lauric acid and related non-ionic surfactants are widely investigated as penetration enhancers in transdermal drug delivery systems. biomolther.orgkoreascience.kr Their mechanism of action involves interaction with the lipids of the stratum corneum, the outermost layer of the skin. nih.gov The surfactant molecules insert themselves into the intercellular lipid matrix, disrupting its highly ordered lamellar structure. koreascience.kr This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to pass through. biomolther.orgnih.gov Studies have shown that both the lauryl chain and the POE chain contribute to this effect. biomolther.org The lauryl tail interacts with the hydrophobic lipid chains, while the hydrophilic POE head can hydrate (B1144303) the stratum corneum, further facilitating permeation. ewg.org Research on hairless mouse skin has demonstrated that PEG esters of lauric acid can exhibit a higher permeation-enhancing effect for certain drugs, like ketoprofen, than lauric acid alone. biomolther.org
Table 2: Enhancement Factor of Various Permeation Enhancers on Drug Flux (Illustrative Data from EVA Matrix Studies)
| Enhancer (5% in EVA matrix) | Drug | Enhancement Factor* |
|---|---|---|
| Polyoxyethylene(23) lauryl ether | Loxoprofen | ~2.5 |
| Polyoxyethylene(23) lauryl ether | Mexazolam | ~2.8 |
| Lauric Acid | Hydrochlorothiazide | ~2.1 |
| Oleic Acid | Hydrochlorothiazide | ~2.5 |
| Polyoxyethylene-2-oleyl ether | Torasemide | ~2.8 |
*Enhancement factor is the ratio of drug flux with the enhancer to the flux from the control matrix. Data is illustrative and compiled from various studies on similar enhancers. koreascience.krsid.irbioline.org.br
Interfacial Interactions in Emulsion and Dispersion Systems
As an amphiphilic molecule, Polyoxyethylene(23) lauric acid is an effective emulsifier and stabilizer for emulsion and dispersion systems. biomolther.orgresearchgate.net With a high Hydrophilic-Lipophilic Balance (HLB) value (around 16.9 for the related laureth-23), it is particularly suited for creating oil-in-water (O/W) emulsions. It functions by adsorbing at the oil-water interface, where the hydrophobic lauryl tail orients into the oil phase and the large, hydrophilic POE head extends into the aqueous phase. researchgate.net This action reduces the interfacial tension between the two phases and provides a steric barrier that prevents droplet coalescence and aggregation, thus stabilizing the emulsion. researchgate.netresearchgate.net
In systems containing proteins, such as whey protein-stabilized emulsions, Polyoxyethylene(23) lauric acid can compete with the protein for a place at the oil-water interface. acs.org At sufficient concentrations, the surfactant can gradually displace the protein from the interface, which can alter the emulsion's stability and its susceptibility to oxidation. acs.org The effectiveness of this displacement depends on factors like pH and the relative concentrations of the protein and surfactant. acs.org
Interactions with Phospholipid Bilayers and Vesicles
Polyoxyethylene(23) lauric acid interacts with phospholipid bilayers, the fundamental structure of cell membranes and liposomes. This interaction is key to its role as a permeation enhancer and its use in liposomal drug delivery systems. When introduced to a phospholipid bilayer, the hydrophobic lauryl tail can insert into the lipid core of the membrane. pdx.edu This insertion can disrupt the packing of the phospholipid acyl chains, increasing membrane fluidity and permeability. mdpi.com
In the context of liposomes (vesicles composed of phospholipid bilayers), incorporating PEGylated lipids like PEG-laurate can have profound effects. The hydrophilic POE chains form a protective layer on the liposome (B1194612) surface, which provides steric stabilization, preventing the vesicles from aggregating. nih.govresearchgate.net This "stealth" effect is known to increase the circulation time of liposomes in the bloodstream by reducing their uptake by the reticuloendothelial system. nih.govthno.org The length and concentration of the attached PEG chain can influence the mechanical properties of the vesicle membrane, including its bending modulus and water permeability, which in turn affects liposome stability and drug release characteristics. nih.gov
Interactions in Enzymatic Hydrolysis of Lignocelluloses
The bioconversion of lignocellulosic biomass into fermentable sugars is a critical step in the production of biofuels and biochemicals. magtech.com.cnnih.gov This process, however, is often hindered by the complex and recalcitrant structure of lignocellulose, which is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). nih.gov A key challenge is the non-productive adsorption of cellulase (B1617823) enzymes onto the lignin component, which reduces enzyme availability and efficiency, necessitating higher enzyme dosages and increasing process costs. lu.selu.seresearchgate.net
The addition of non-ionic surfactants, such as Polyoxyethylene(23)LauricAcid (also known under the trade name Brij 35), has been identified as an effective strategy to enhance the enzymatic hydrolysis of pretreated lignocellulosic materials. magtech.com.cnresearchgate.net The primary mechanism behind this enhancement is the mitigation of the unproductive binding of enzymes to lignin. researchgate.net
Detailed Research Findings
Research indicates that the beneficial effect of non-ionic surfactants is most pronounced in lignocellulosic substrates that contain both cellulose and lignin. researchgate.net The interaction is largely attributed to the amphiphilic nature of the surfactant molecules, which possess both hydrophilic and hydrophobic regions. tandfonline.com
The proposed mechanism involves the following key interactions:
Surfactant-Lignin Interaction : The hydrophobic tail of the this compound molecule adsorbs onto the hydrophobic surface of the lignin. lu.seresearchgate.net This creates a hydrophilic layer on the lignin surface, effectively blocking the sites where cellulase enzymes would otherwise non-productively bind. lu.se This phenomenon is driven by hydrophobic interactions. lu.senih.gov
Reduced Enzyme Adsorption : By occupying the non-productive binding sites on lignin, the surfactant significantly reduces the amount of cellulase that becomes irreversibly adsorbed and inactivated. lu.seresearchgate.net Studies on various non-ionic surfactants have demonstrated a notable reduction in enzyme adsorption to the lignocellulosic substrate, with one study showing an approximate decrease from 90% to 80% adsorbed enzyme with surfactant addition. lu.selu.seresearchgate.net This ensures that a higher concentration of active cellulase remains available in the aqueous phase to act on the cellulose. researchgate.netmdpi.com
While the primary benefit is attributed to preventing non-productive enzyme binding, some research also suggests that surfactants may play a role in dispersing cellulase aggregates. nih.gov For instance, a lignin-based polyoxyethylene ether was found to disperse cellulase aggregates, which also contributed to reducing non-productive adsorption and enhancing hydrolysis. nih.gov However, the effectiveness of surfactants can be dependent on the specific characteristics of the substrate; on native or untreated biomass with high lignin coverage, the positive effects may be limited if the polysaccharides are not sufficiently accessible to the enzymes. tandfonline.comnih.govtandfonline.com
The table below summarizes findings from studies on the effect of non-ionic surfactants on the enzymatic hydrolysis of various lignocellulosic substrates.
Advanced Analytical and Computational Techniques for Characterization of Polyoxyethylene 23 Lauricacid Systems
Chromatographic-Mass Spectrometric Methodologies
Reversed-Phase Ultra High-Performance Liquid Chromatography Coupled with Mass Spectrometry (RP-UHPLC-MS) for Compositional Analysis
Reversed-Phase Ultra High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-UHPLC-MS) stands as a powerful tool for the detailed compositional analysis of complex surfactant systems like Polyoxyethylene (23) Lauric Acid. This technique separates components based on their hydrophobicity, allowing for the resolution of the heterogeneous mixture of oligomers that constitute this surfactant. tuwien.at
The inherent complexity of Polyoxyethylene (23) Lauric Acid arises from the distribution of polyoxyethylene chain lengths and the potential presence of various fatty acid esters. RP-UHPLC effectively separates these species, with the retention time being influenced by both the length of the polyethylene (B3416737) glycol chain and the nature of the fatty acid. chromatographyonline.com The subsequent coupling to a mass spectrometer provides precise mass-to-charge ratio information, enabling the identification and quantification of individual components. nih.govacs.org
Research has demonstrated the utility of RP-UHPLC-MS in characterizing polysorbates, which are structurally related to Polyoxyethylene (23) Lauric Acid. For instance, studies on Polysorbate 20, which is primarily composed of polyoxyethylene sorbitan (B8754009) monolaurate, have successfully employed RP-UHPLC-MS to separate and identify species with varying polyoxyethylene chain lengths and different esterified fatty acids. uni-halle.de This approach allows for a detailed fingerprint of the material's composition. uni-halle.de The use of a mixed-mode stationary phase, combining reversed-phase and anion exchange properties, can further enhance the separation of both the esterified and non-esterified components. researchgate.net
Table 1: Exemplary RP-UHPLC-MS Parameters for Polysorbate Analysis
| Parameter | Value |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of oligomers |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
This table presents typical starting parameters for the analysis of polyoxyethylene-based surfactants and may require optimization for specific applications.
Fatty Acids by Mass Spectrometry (FAMS) for Degradation Product Quantification
The hydrolytic degradation of Polyoxyethylene (23) Lauric Acid, which involves the cleavage of the ester bond, results in the release of free fatty acids, primarily lauric acid. nih.gov The quantification of these degradation products is critical for assessing the stability of formulations containing this surfactant. Fatty Acids by Mass Spectrometry (FAMS) is a targeted and sensitive method specifically developed for this purpose. researchgate.netnih.gov
The FAMS method offers a user-friendly and robust approach for the detection and quantification of free fatty acids in complex matrices. researchgate.netnih.gov This technique has been validated according to ICH Q2 (R1) guidelines and is suitable for a wide range of product formulations. nih.govresearchgate.net The workflow can be automated, making it amenable to high-throughput analysis in quality control settings. researchgate.net A key advantage of the FAMS method is its accessibility, as it can be performed using a single quadrupole mass detector (QDa), which does not require specialized mass spectrometry expertise. researchgate.netnih.gov
The degradation of polysorbates, which are structurally similar to Polyoxyethylene (23) Lauric Acid, has been extensively studied using FAMS. For example, the degradation of Polysorbate 20 primarily releases lauric acid and myristic acid. nih.gov The FAMS method allows for the precise quantification of these released fatty acids, providing a direct measure of surfactant degradation. researchgate.netnih.gov
Table 2: Key Features of the FAMS Method for Free Fatty Acid Quantification
| Feature | Description |
| Principle | Targeted mass spectrometric quantification of free fatty acids. |
| Sample Preparation | Can be automated for high-throughput analysis. |
| Instrumentation | Liquid chromatography coupled to a single quadrupole mass detector (LC-QDa). |
| Validation | Validated according to ICH Q2 (R1) guidelines. nih.govresearchgate.net |
| Application | Monitoring hydrolytic degradation of polysorbates and related surfactants. |
Scattering and Spectroscopic Techniques for Supramolecular Structure and Dynamics
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Polyoxyethylene (23) Lauric Acid, being an amphiphilic molecule, self-assembles in aqueous solutions to form aggregates such as micelles. Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of these aggregates. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations.
DLS studies on systems containing Polyoxyethylene (23) Lauryl Ether (Brij-35), a compound structurally identical to Polyoxyethylene (23) Lauric Acid, have revealed the formation of aggregates in various solvent systems. For instance, in deep eutectic solvents, the presence of Brij-35 led to the formation of microemulsions with average aggregate sizes ranging from 2 to 10 nm and in some cases, larger aggregates of 72 to 122 nm were observed. researchgate.netacs.org In another study, the use of Polyoxyethylene (23) Lauryl Ether in the preparation of solid lipid nanoparticles resulted in particles with sizes in the submicron range. nih.gov
The analysis of DLS data provides the hydrodynamic radius of the aggregates and the polydispersity index (PDI), which indicates the broadness of the size distribution. A low PDI value suggests a more monodisperse or homogeneous population of aggregates.
Table 3: Representative DLS Findings for Polyoxyethylene-based Surfactant Systems
| System | Aggregate Type | Mean Size (nm) | Reference |
| Brij-35 in Deep Eutectic Solvent | Microemulsions | 2 - 10 | acs.org |
| Brij-35 in Deep Eutectic Solvent | Aggregates | 72 - 122 | researchgate.net |
| Curcumin-loaded SLNs with Brij 35 | Nanoparticles | 389.3 ± 9.95 | nih.gov |
Small-Angle X-ray Scattering (SAXS) for Micellar and Vesicular Architectures
By analyzing the SAXS data, it is possible to determine key structural parameters of the aggregates formed by Polyoxyethylene (23) Lauric Acid. These parameters include the radius of gyration, the shape of the micelles (e.g., spherical, ellipsoidal, or cylindrical), and the aggregation number (the number of surfactant molecules per micelle).
Nuclear Magnetic Resonance (NMR) for Molecular Dynamics and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for probing the molecular structure, dynamics, and interactions within Polyoxyethylene (23) Lauric Acid systems. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a wealth of information.
¹H NMR can be used to confirm the chemical structure of the surfactant, for instance, by identifying the characteristic peaks of the lauric acid chain and the ethylene (B1197577) oxide units of the polyoxyethylene chain. nih.gov Changes in the chemical shifts and line widths of these peaks upon micellization can provide insights into the local environment and mobility of different parts of the molecule within the aggregate. For example, the broadening of signals from the hydrophobic lauric acid tail indicates its restricted motion within the micellar core.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal spatial proximities between different protons, providing information about the conformation of the surfactant molecules within the micelle. Furthermore, diffusion-ordered spectroscopy (DOSY) can be used to measure the self-diffusion coefficients of the surfactant monomers and micelles, allowing for the determination of the critical micelle concentration (CMC) and the size of the aggregates.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Structure
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate the molecular structure of Polyoxyethylene(23)Lauric Acid, also known as Brij 35. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can gain insights into the chemical bonding and structural arrangements within the molecule.
The FT-IR spectrum of Polyoxyethylene(23)Lauric Acid exhibits characteristic peaks that correspond to its constituent parts: the polyoxyethylene (POE) chain and the lauryl alkyl chain. A prominent and analytically valuable band for the POE chain is the C-O-C ether stretching vibration, which typically appears as a strong and narrow peak around 1100 cm⁻¹. researchgate.netnih.gov This peak is well-distinguished from the absorption bands of other functional groups, making it a reliable marker for the PEGylated portion of the molecule. nih.gov Other characteristic peaks for the POE chain include harmonic bands of the C-C-O group, which can be observed around 950 cm⁻¹ and 840 cm⁻¹. researchgate.net
The lauryl chain is identified by the characteristic C-H stretching vibrations of the methylene (B1212753) (CH₂) groups, which appear in the region of 2850-2960 cm⁻¹. Additionally, the presence of a carbonyl group (C=O) from the lauric acid ester linkage would be indicated by a stretching vibration band around 1735-1750 cm⁻¹. researchgate.net The interaction between molecules, such as hydrogen bonding, can also be studied using FT-IR. For instance, a broad band around 3500 cm⁻¹ is indicative of O-H stretching vibrations, suggesting the presence of hydroxyl end groups and their involvement in hydrogen bonding. researchgate.net
FT-IR has been instrumental in confirming the molecular structure of synthesized polyoxyethylene surfactants and in studying their interactions with other molecules. science.govresearchgate.net For example, studies have used FT-IR to investigate the interaction between ibuprofen (B1674241) and polyoxyethylene alkyl ethers, revealing changes in the hydrogen bonding state of ibuprofen from a dimeric form to a carbonyl-hydroxyl hydrogen bond in the presence of the surfactant. nih.gov This highlights the utility of FT-IR in understanding the microenvironment and intermolecular interactions involving Polyoxyethylene(23)Lauric Acid.
Interactive Table: Characteristic FT-IR Peaks for Polyoxyethylene(23)Lauric Acid
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (hydroxyl) | Stretching | ~3500 (broad) | researchgate.net |
| C-H (alkyl) | Stretching | 2850-2960 | |
| C=O (ester) | Stretching | ~1735-1750 | researchgate.net |
| C-O-C (ether) | Stretching | ~1100 (strong, narrow) | researchgate.netnih.gov |
| C-C-O | Harmonic bands | ~950 and ~840 | researchgate.net |
UV-Vis Spectroscopy for Electronic Transitions and Interactions
UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions and intermolecular interactions in systems containing Polyoxyethylene(23)Lauric Acid. This method measures the absorption of ultraviolet or visible light by a sample, providing information about the electronic structure of the molecules present. While Polyoxyethylene(23)Lauric Acid itself does not have strong chromophores that absorb significantly in the UV-Vis range, it can be used in conjunction with probe molecules to investigate the microenvironment of its micelles.
A common application of UV-Vis spectroscopy in this context is to determine the critical micelle concentration (CMC) and to study the solubilization of hydrophobic molecules within the micellar core. For instance, the absorbance of a dye or a drug molecule can change upon its incorporation into the hydrophobic core of the micelles, and this change can be monitored as a function of the surfactant concentration. chemistry.ge
Research has shown that the absorbance of certain substances, like different types of tea, decreases as the concentration of Polyoxyethylene(23)Lauryl Ether (Brij 35) increases. nepjol.info This suggests an interaction between the tea components and the surfactant micelles. nepjol.info Similarly, UV-Vis spectroscopy has been employed to study the microenvironment of reverse micelles of polyoxyethylene (4) lauryl ether using methyl orange as a molecular probe. chemistry.ge The changes in the electronic spectrum of methyl orange were investigated as a function of surfactant concentration, the nature of the oil phase, and the presence of a co-surfactant. chemistry.ge
Furthermore, UV-Vis spectrophotometry has been used for the quantitative analysis of alkylphenol ethoxylates, a class of non-ionic surfactants similar to Polyoxyethylene(23)Lauric Acid. jocpr.com While this method can be simple and practical, it is susceptible to interference and often requires complex pretreatment of the sample. jocpr.com It is also important to note that this technique typically measures the total concentration of the surfactant rather than providing detailed structural information. jocpr.com
Interactive Table: Applications of UV-Vis Spectroscopy in Polyoxyethylene(23)Lauric Acid Systems
| Application | Probe Molecule/System | Observation | Reference |
| Micellar Microenvironment Study | Methyl Orange | Changes in electronic spectrum with varying surfactant concentration, oil phase, and co-surfactant. | chemistry.ge |
| Interaction Study | Tea (CTC/Orthodox/Green) | Decreasing absorbance of tea as Brij 35 concentration increases. | nepjol.info |
| Quantitative Analysis | Alkylphenol Ethoxylates | Measurement of total surfactant concentration. | jocpr.com |
| Trace Metal Determination | Lead(II) with Dithizone | Enhanced enrichment and detection of lead complex in the presence of Polyoxyethylene lauryl ether. | nih.gov |
Interfacial Rheology and Surface Pressure-Area Isotherms
The behavior of Polyoxyethylene(23)Lauric Acid at interfaces, such as the air-water or oil-water interface, is crucial for its function as a surfactant in various applications. Interfacial rheology and surface pressure-area isotherms are key techniques used to characterize these interfacial properties.
Surface pressure-area isotherms are generated by measuring the surface pressure of a monolayer of the surfactant as a function of the area available per molecule at a constant temperature. biolinscientific.com This measurement provides valuable information about the packing, orientation, and phase behavior of the surfactant molecules at the interface. biolinscientific.com For a typical surfactant like lauric acid, the isotherm shows different phases as the monolayer is compressed: a gaseous state, a liquid-expanded state, a liquid-condensed state, and finally, a solid state before collapsing. biolinscientific.comresearchgate.net The presence of the polyoxyethylene chain in Polyoxyethylene(23)Lauric Acid significantly influences its isotherm. The large, hydrophilic head group leads to a more expanded monolayer compared to a simple fatty acid. The number of ethylene oxide groups is a principal factor controlling the properties of the interfacial film. researchgate.net
Interfacial rheology studies the response of the interfacial layer to an applied deformation, providing insights into the viscoelastic properties of the surfactant film. This is often measured in terms of the interfacial storage (elastic) and loss (viscous) moduli. A higher interfacial storage modulus indicates a more structured and elastic interface.
Studies comparing protein-stabilized emulsions with those stabilized by surfactants like Polyoxyethylene(23)Lauryl Ether (Brij 35) have shown significant differences in their interfacial rheological behavior. tandfonline.com Protein systems tend to have much higher interfacial shear and dilatational storage moduli, indicating the formation of a more robust interfacial network. tandfonline.com In contrast, the interfacial shear storage modulus for surfactant-stabilized emulsions, including those with Brij 35, can be very low, sometimes even too small to measure accurately. tandfonline.com This suggests that the interface formed by Polyoxyethylene(23)Lauric Acid is more fluid and less structured than that formed by proteins. The dilational rheological properties are also strongly influenced by the number of polyoxyethylene groups in the surfactant molecule. researchgate.net
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the behavior of Polyoxyethylene(23)Lauric Acid at a molecular level, offering insights that can be difficult to obtain through experiments alone.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique has been extensively applied to understand the self-assembly of surfactants like Polyoxyethylene(23)Lauric Acid into micelles in aqueous solutions. riverpublishers.comacs.org
MD simulations can provide detailed information about the structure and dynamics of these micelles. For instance, simulations have shown that increasing the length of the polyoxyethylene (PEG) chain in alkyl-PEG surfactants leads to a decrease in the micelle's core diameter and aggregation number. nih.gov Conversely, longer PEG chains enhance the penetration of the PEG chains into the micellar core and spread out the micelle's corona. nih.gov All-atom MD simulations have been used to investigate the micelle formation dynamics of polyoxyethylene alkyl ethers, showing that monomers self-aggregate within nanoseconds to form numerous small, incomplete micelles which then merge to form larger, more spherical structures. acs.org
The accessibility of different parts of the surfactant molecule to the solvent is another crucial aspect that can be studied using MD simulations. This is particularly important for understanding the oxidative stability of these surfactants. Simulations of polysorbate 20, a structurally related surfactant, have demonstrated that the unesterified polyoxyethylene chains exhibit the greatest water accessibility, making them more susceptible to oxidation. nih.gov The simulations also revealed that within a micellar structure, the esterified polyoxyethylene chains are also susceptible to cleavage, particularly at the oxyethylene units near the sorbitan ring. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net In the context of Polyoxyethylene(23)Lauric Acid, DFT can be employed to study the reactivity of different sites within the molecule, particularly in relation to degradation pathways. rsc.org
DFT calculations can identify the most likely sites for chemical reactions, such as hydrolysis, oxidation, and reduction, by calculating the energies of various potential reaction pathways. researchgate.net For example, a computational study on trimethylsiloxane surfactants, which also contain a polyethylene glycol unit, used DFT to determine that oxidation primarily proceeds through H-atom abstraction along the PEG chain. rsc.org This type of analysis can help predict the degradation products of Polyoxyethylene(23)Lauric Acid and assess its environmental fate. rsc.org
Furthermore, DFT can be used to understand the radical susceptibility of individual segments of the surfactant molecule. nih.gov By identifying the atoms most prone to radical attack, researchers can pinpoint the critical degradation sites that could lead to a loss of the surfactant's amphiphilic properties. nih.gov This information is vital for developing more stable formulations and for understanding the long-term performance of products containing Polyoxyethylene(23)Lauric Acid.
Predictive modeling techniques are used to establish relationships between the chemical structure or properties of a molecule and its observed activity or behavior.
Quantitative Structure-Activity Relationship (QSAR) and its chromatographic counterpart, Quantitative Retention-Activity Relationships (QRAR) , are methods that correlate the chemical structure of a series of compounds with their biological activity or, in the case of QRAR, their retention behavior in a chromatographic system. Micellar liquid chromatography (MLC), which uses a mobile phase containing a surfactant like Polyoxyethylene(23)Lauryl Ether (Brij-35), has been investigated as a tool to model ecotoxicological endpoints. researchgate.net The retention of compounds in an MLC system with Brij-35 can be correlated with properties like n-octanol-water partitioning, providing a way to predict the environmental impact of various substances. researchgate.net
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. While direct examples of RSM applied specifically to Polyoxyethylene(23)Lauric Acid are not prevalent in the provided search results, this methodology is widely used in the optimization of formulations containing surfactants. For example, RSM could be used to optimize the concentration of Polyoxyethylene(23)Lauric Acid and other components in an emulsion to achieve desired properties like stability or droplet size.
Applications of Polyoxyethylene 23 Lauricacid in Materials Science and Engineering Research
Utilization as a Template or Structure-Directing Agent in Nanomaterial Synthesis (e.g., Mesoporous Materials)
In the field of nanomaterial synthesis, Polyoxyethylene(23) lauryl ether, often referred to by its trade name Brij 35, serves as a crucial template or structure-directing agent. This is particularly evident in the creation of mesoporous materials, which are characterized by pores with diameters between 2 and 50 nanometers.
Researchers have successfully synthesized mesoporous ceria (m-CeO2) using Brij 35 as a template agent. researchgate.net The surfactant molecules self-assemble into micelles, which act as a scaffold around which the inorganic precursors organize. Subsequent removal of the surfactant template, typically through calcination, leaves behind a porous network. Studies have shown that using Brij 35 in combination with co-surfactants like CTAB can enhance the catalytic performance of the resulting mesoporous ceria. researchgate.net The synthesis parameters, including temperature and aging time, play a critical role in determining the final properties of the material, such as surface area, pore volume, and thermal resistance. researchgate.net
Similarly, ordered mesoporous TiO2 has been synthesized using a composite surfactant template of Brij 35 and PEG. pku.edu.cn The use of Brij 35 as a surfactant in the synthesis of nanosized TiO2 has been shown to result in materials with high specific surface areas and small, homogeneous crystallite sizes. nih.gov Interestingly, the use of Brij 35 as a template can lead to the formation of a mixture of anatase and brookite crystalline phases in TiO2. nih.gov
Furthermore, super-microporous organosilica microspheres have been synthesized using Brij 35 as a template and 1,2-bis(trimethoxysilyl)ethane (B97841) (BTME) as the organosilica source under acidic and static conditions. rsc.org The process involves the cooperative self-assembly of hydrolyzed organosilica species and the surfactant micelles. rsc.org
Table 1: Examples of Nanomaterials Synthesized Using Polyoxyethylene(23) Lauryl Ether as a Template
| Nanomaterial | Precursor(s) | Role of Polyoxyethylene(23) Lauryl Ether | Key Findings |
| Mesoporous Ceria (m-CeO2) | Cerium precursors | Template agent | Formation of mesoporous structure; enhanced catalytic performance with co-surfactants. researchgate.net |
| Mesoporous Titanium Dioxide (TiO2) | Titanium tetraisopropoxide | Structure-directing agent | High specific surface area; formation of anatase and brookite phases. nih.gov |
| Super-microporous Organosilica Microspheres | 1,2-bis(trimethoxysilyl)ethane (BTME) | Template | Formation of spherical microspheres with super-micropores. rsc.org |
| Mesoporous Silica (MCM-41) | Silicon alkoxide | Co-surfactant | Control over mesoscale architecture through a binary surfactant system. acs.org |
Research on Emulsification, Demulsification, and Stabilization in Complex Fluid Systems
The emulsifying properties of Polyoxyethylene(23) lauryl ether are extensively studied for its role in creating and stabilizing complex fluid systems. With a high hydrophilic-lipophilic balance (HLB) value of approximately 16.9, it is particularly effective at forming and stabilizing oil-in-water (O/W) emulsions. serva.descispectrum.in Its ability to reduce interfacial tension between oil and water phases allows for the formation of stable dispersions. scispectrum.in
In research, this compound is used to create stable emulsions for various applications, from personal care products to pharmaceutical formulations. scispectrum.inchemimpex.com The concentration of Laureth-23 directly influences the droplet size and stability of the emulsion, with higher concentrations generally leading to smaller and more stable droplets. scispectrum.in It is also noted for its stability over a wide range of pH values. scispectrum.incarlroth.com
Conversely, the role of surfactants in demulsification, the breaking of emulsions, is also a critical area of investigation, particularly in the petroleum industry. While Polyoxyethylene(23) lauryl ether is primarily an emulsifier, understanding its behavior in complex crude oil-water emulsions is important. Research into demulsification often involves screening various surfactants to find effective agents to separate water from crude oil. While specific studies focusing solely on Polyoxyethylene(23) lauryl ether as a demulsifier are less common, the broader research context involves understanding the competitive adsorption of different surfactants at the oil-water interface. For instance, studies have explored the use of various naturally formulated and synthetic demulsifiers to treat crude oil emulsions. researchgate.netacs.org
Investigations as a Plasticizer or Modifying Agent in Polymer Systems
Recent research has explored the use of Polyoxyethylene(23) lauryl ether (Brij-35) as a modifying agent to enhance the mechanical properties of polymers. A notable study investigated the effect of adding small amounts of Brij-35 to polydimethylsiloxane (B3030410) (PDMS) elastomers. nih.gov
The addition of Brij-35 was found to significantly improve the tensile properties and adhesion of the resulting B-PDMS elastomer. nih.gov The underlying mechanism involves the interaction between the hydroxyl groups in Brij-35 and the platinum catalyst used in the PDMS curing process. This interaction inhibits the cross-linking of PDMS, leading to a heterogeneous cross-linking network and the disentanglement of the siloxane polymer chains. nih.gov This rearrangement of the polymer chains results in an elastomer with high stretchability and strong adhesion. nih.gov This research highlights a novel approach to modifying the properties of PDMS for applications such as high-performance strain sensors. nih.gov
Additionally, studies have investigated the interaction of Brij-35 with water-soluble polymers like polyacrylic acid (PAA) and polyacrylamide (PAM). The viscosity of the Brij-35 solution was observed to increase with the addition of these polymers, indicating significant polymer-surfactant interactions. researchgate.net
Role in Advanced Separations and Chromatographic Media Research
Polyoxyethylene(23) lauryl ether plays a significant role in advanced separation techniques, particularly in micellar liquid chromatography (MLC). scispace.com In MLC, surfactants are added to the mobile phase above their critical micelle concentration, and the resulting micelles act as a secondary pseudostationary phase, influencing the separation of analytes.
Brij-35 is a non-ionic surfactant that is advantageous in chromatography because it does not absorb UV light, a common issue with other non-ionic surfactants containing aromatic rings. scispace.com It has been used as a mobile phase component for the separation of a variety of compounds, including positional isomers. scispace.comresearchgate.net Research has shown that mobile phases containing Brij-35 can offer different selectivity compared to traditional hydro-organic mobile phases. scispace.comresearchgate.net
However, the use of Brij-35 in chromatography is not without challenges. It can exhibit irreversible adsorption onto chromatographic columns, which may lead to poorer peak shapes. science.gov Therefore, research is ongoing to find non-ionic surfactants with similar beneficial properties to Brij-35 but with improved column compatibility. science.gov Polyoxyethylene lauryl ether is also used as a solvent and eluent in the analysis of protein samples after hydrolysis and is useful for the extraction of membrane proteins. mpbio.comfujifilm.com
Development of Nanostructured Lipid Carriers (NLC) in Drug Delivery Research
Polyoxyethylene(23) lauryl ether is a key component in the development of nanostructured lipid carriers (NLCs), which are advanced drug delivery systems. NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystal lattice structure that can accommodate a higher drug load and prevent drug expulsion during storage. nih.gov
In the formulation of NLCs, Polyoxyethylene(23) lauryl ether acts as a surfactant or emulsifier, stabilizing the lipid nanoparticles in the aqueous phase. For example, it has been used in the preparation of NLCs loaded with various drugs, such as 10-hydroxycamptothecin (B1684218) and loratadine. nih.govtandfonline.comtandfonline.com The use of Brij 35 in these formulations contributes to the formation of small, uniformly sized nanoparticles. tandfonline.comtandfonline.com
Research has shown that NLCs formulated with Brij 35 can exhibit high drug incorporation efficiency and provide controlled or sustained drug release. tandfonline.comtandfonline.com The specific formulation, including the choice of lipids and surfactants, significantly impacts the physicochemical properties of the NLCs, such as particle size, zeta potential, and drug release profile. tandfonline.comtandfonline.comijpsr.info
Table 2: Research Findings on NLCs Utilizing Polyoxyethylene(23) Lauryl Ether
| Drug | NLC Formulation Details | Key Findings |
| 10-Hydroxycamptothecin | NLC-Brij 35 prepared by emulsification-ultrasonication. | Mean particle size of 126 nm, high incorporation efficiency (>85%), and biphasic drug release. tandfonline.comtandfonline.com |
| Loratadine | LORA-NLCs prepared by hot melt emulsification with high-speed stirring and ultrasonication. | Brij 35 used as a surfactant in the formulation. nih.gov |
| Testosterone | SLNs prepared by a solvent injection method. | Brij 35 used to achieve appropriate zeta potential and stabilize the nanoparticles. ijpsr.info |
| Simvastatin | NLCs prepared using a solvent diffusion evaporation technique. | Brij 35 used in combination with Brij 72 as surfactants. tbzmed.ac.ir |
| Insulin (B600854) | PEG-ether NLCs prepared by a solvent diffusion method. | Brij L23 (Polyoxyethylene-23-laurylether) was used as the surfactant. Showed the highest protective effect for the incorporated insulin complex. nih.gov |
Environmental Behavior and Degradation Research of Polyoxyethylene 23 Lauricacid
Biodegradation Mechanisms and Kinetics in Environmental Compartments
The biodegradation of polyoxyethylene (POE) alkylethers, such as polyoxyethylene(23) lauric acid, is a critical process influencing their environmental persistence. Biodegradation is considered a significant environmental fate process for this class of compounds in both soil and water. nih.gov
Research has shown that the biodegradation of related non-ionic surfactants can be influenced by environmental conditions. For instance, a study on the biodegradation of phenanthrene (B1679779) in the presence of polyethoxylate lauryl ether (Brij 35) in soil/water systems revealed that the rate of degradation was affected by the soil organic matter content and the concentration of the surfactant relative to its critical micelle concentration (CMC). nih.gov
The process of biodegradation involves the enzymatic breakdown of the molecule by microorganisms. Studies on similar polyoxyethylene compounds have identified that the initial attack often occurs at the terminal end of the polyoxyethylene chain or at the ether linkage. This enzymatic degradation can be carried out by a variety of bacteria. In one study investigating phenanthrene biodegradation with Brij 35, bacterial species such as Brevundimonas diminuta, Caulobacter spp., Mycoplana bullata, Acidovorax spp., and Pseudomonas aeruginosa were found to be predominant. nih.gov The expression of specific hydrolytic enzymes, including esterases, glycosol-hydrolases, and phosphatases, was also observed during this process. nih.gov
The kinetics of biodegradation can vary significantly depending on the environmental matrix. In a clay/water system, the biodegradation of phenanthrene was observed in the order of PHE > PHE-Brij 35-Micelle > PHE-Brij 35-Monomer. nih.gov Conversely, in a natural soil/water system, the order was PHE-Brij 35-Micelle > PHE-Brij 35-Monomer > PHE. nih.gov This highlights the complex interplay between the surfactant, the contaminant, and the environmental medium in determining the rate of degradation.
Environmental Persistence and Transformation Pathways
The environmental persistence of polyoxyethylene(23) lauric acid is intrinsically linked to its biodegradability. While biodegradation is a primary degradation pathway, other physical and chemical processes also influence its fate. nih.gov
Hydrolysis is not anticipated to be a significant environmental fate process for this compound as it lacks functional groups that readily hydrolyze under typical environmental pH conditions (pH 5 to 9). nih.gov Similarly, volatilization from water surfaces is not expected to be a major removal mechanism due to its estimated Henry's Law constant. nih.gov
However, the potential for bioconcentration in aquatic organisms is considered moderate, with an estimated bioconcentration factor (BCF) of 81. nih.gov This suggests that the compound could accumulate in aquatic life to some extent. When released into water, it is not expected to significantly adsorb to suspended solids and sediment based on its estimated Koc value. nih.gov
Oxidative degradation is another potential transformation pathway. Studies on polysorbates, which also contain polyoxyethylene chains, have shown that oxidation can be a prevalent degradation mechanism. nih.govresearchgate.net This oxidation can be influenced by factors such as temperature and the presence of metal ions. nih.govnih.gov For instance, research on polysorbate 20 and 80 demonstrated temperature-dependent oxidative degradation, with faster processes occurring at elevated temperatures. nih.govresearchgate.net The polyoxyethylene chains are susceptible to oxidative cleavage, which can lead to the formation of various degradation products. nih.gov
The table below summarizes key environmental fate properties of ethoxylated dodecyl alcohol, a category that includes polyoxyethylene(23) lauric acid.
Interactive Data Table: Environmental Fate Properties
| Property | Expected Behavior | Reference |
|---|---|---|
| Biodegradation | Important environmental fate process in soil and water. | nih.gov |
| Adsorption to Suspended Solids and Sediment | Not expected to be significant. | nih.gov |
| Volatilization from Water Surfaces | Not expected to be an important fate process. | nih.gov |
| Bioconcentration in Aquatic Organisms | Potential is moderate (Estimated BCF of 81). | nih.gov |
| Hydrolysis | Not expected to be an important environmental fate process. | nih.gov |
Methodologies for Assessing Environmental Impact in Research Settings
Assessing the environmental impact of chemicals like polyoxyethylene(23) lauric acid in a research context involves various methodologies, often focusing on "green" analytical chemistry principles. These methods aim to minimize the environmental footprint of analytical procedures.
One prominent approach is the use of micellar liquid chromatography (MLC) . rsc.orgekb.eg This technique utilizes aqueous solutions of surfactants, such as sodium dodecyl sulphate (SDS) and polyoxyethylene(23) lauryl ether (Brij-35), as the mobile phase in high-performance liquid chromatography (HPLC). rsc.orgekb.egresearchgate.net By replacing or reducing the use of organic solvents, which are often hazardous and environmentally damaging, MLC presents a greener alternative for chemical analysis. rsc.orgresearchgate.net
Several metrics have been developed to evaluate the "greenness" of analytical methods. These tools provide a systematic way to assess the environmental impact of a given procedure. Some of the commonly used metrics include:
Green Analytical Procedure Index (GAPI) : A comprehensive tool that evaluates the entire analytical process, from sample collection to final determination, based on green chemistry principles. rsc.orgekb.eg
Analytical Eco-Scale : This method assesses the greenness of an analytical procedure by assigning penalty points for deviations from the ideal "green" analysis. rsc.org
Analytical Greenness Calculator (AGREE) : A software tool that evaluates the greenness of an analytical method based on the 12 principles of Green Analytical Chemistry. rsc.org
These methodologies and assessment tools are crucial for developing and implementing environmentally responsible research practices. For example, a study developing an HPLC method for the simultaneous determination of three benzodiazepines utilized a mixed-micellar mobile phase containing SDS and Brij-35, eliminating the need for organic solvents. researchgate.net Another study on the quantification of a cardiovascular drug regimen also employed a micellar HPLC method with SDS and Brij-35 to create a more eco-friendly analytical procedure. rsc.orgnih.gov
The table below outlines some of the key greenness assessment tools used in liquid chromatography.
Interactive Data Table: Greenness Assessment Tools in Liquid Chromatography
| Assessment Tool | Description | References |
|---|---|---|
| Green Analytical Procedure Index (GAPI) | Provides a detailed and comprehensive qualitative and quantitative assessment of the greenness of an analytical method. | rsc.orgekb.eg |
| Analytical Eco-Scale | A semi-quantitative tool that evaluates the environmental impact of an analytical method by assigning penalty points. | rsc.org |
| Analytical Greenness Calculator (AGREE) | A user-friendly tool that provides a straightforward assessment based on the 12 principles of Green Analytical Chemistry. | rsc.org |
By employing these methodologies, researchers can actively reduce the environmental impact of their work while maintaining high standards of analytical performance.
Q & A
Q. What are the validated analytical methods for quantifying Polyoxyethylene(23)Lauric Acid purity and its fatty acid impurities?
Methodological Answer:
- Use reverse-phase HPLC with a C18 column and UV detection (e.g., 210 nm) for separation and quantification. System suitability requires a resolution ≥0.4 nm between linolenic and myristic acid derivatives .
- Follow pharmacopeial guidelines (e.g., USP/NF) for fatty acid composition analysis, including saponification value, hydroxyl value, and residue on ignition (≤4%) to assess impurities and batch consistency .
- Validate methods per ICH Q2(R1) to ensure precision (RSD ≤4%) and accuracy .
Q. How should researchers synthesize and characterize Polyoxyethylene(23)Lauric Acid esters for reproducibility?
Methodological Answer:
- Synthesize via esterification of glycerol and polyethylene glycols (mean MW: 300–1500) with lauric acid under controlled anhydrous conditions to minimize di-/triesters .
- Characterize using FTIR (C=O ester peak at ~1740 cm⁻¹) and NMR (integration of ethylene oxide protons) to confirm degree of ethoxylation .
- Monitor molecular weight distribution via GPC with refractive index detection to ensure compliance with pharmacopeial specifications .
Advanced Research Questions
Q. How can contradictory data on the biological activity of Polyoxyethylene(23)Lauric Acid be resolved in experimental designs?
Methodological Answer:
- Apply the PICO framework to refine research questions: Define Population (e.g., cell lines vs. animal models), Intervention (concentration ranges), Comparison (vehicle controls), and Outcomes (e.g., cytotoxicity vs. antimicrobial activity) .
- Conduct dose-response studies to identify non-linear effects, as seen in lauric acid’s limited efficacy against Campylobacter jejuni at low concentrations .
- Use meta-analysis to reconcile discrepancies, prioritizing studies with rigorous controls for pH, temperature, and excipient interactions .
Q. What experimental strategies mitigate batch-to-batch variability in Polyoxyethylene(23)Lauric Acid formulations?
Methodological Answer:
- Implement Quality-by-Design (QbD) principles: Identify critical material attributes (e.g., lauric acid source, ethylene oxide purity) and process parameters (reaction time, catalyst type) via DOE .
- Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as hydrolysis of ester bonds, and correlate with in vitro performance .
- Apply multivariate statistical tools (PCA or PLS) to link analytical profiles (e.g., saponification value) to functional outcomes (e.g., surfactant efficiency) .
Q. How can researchers optimize the pharmacokinetic profiling of Polyoxyethylene(23)Lauric Acid in vivo?
Methodological Answer:
- Use radiolabeled tracers (e.g., ¹⁴C-lauric acid) to track absorption/distribution in animal models, accounting for age- and breed-dependent metabolic differences (e.g., faster clearance in layer chickens vs. broilers) .
- Combine LC-MS/MS for quantifying intact esters and their metabolites in plasma, ensuring sensitivity for low-abundance PEGylated byproducts .
- Model data using compartmental analysis to estimate half-life and tissue-specific accumulation, adjusting for interspecies variability .
Methodological Rigor and Data Interpretation
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Polyoxyethylene(23)Lauric Acid studies?
Methodological Answer:
- Fit data to Hill or Log-Logistic models using software like GraphPad Prism to estimate EC₅₀ and Hill coefficients, reporting 95% confidence intervals .
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring power analysis (α=0.05, β=0.2) to justify sample sizes .
- Address outliers via Grubbs’ test or robust regression, particularly in datasets with high variability (e.g., microbial inhibition assays) .
Q. How should researchers design experiments to evaluate the environmental impact of Polyoxyethylene(23)Lauric Acid degradation products?
Methodological Answer:
- Simulate aerobic/anaerobic degradation using OECD 301/302 guidelines, quantifying PEG fragments and lauric acid metabolites via LC-HRMS .
- Assess ecotoxicity using Daphnia magna or Aliivibrio fischeri bioassays, correlating results with QSAR models to predict environmental persistence .
- Conduct life-cycle analysis (LCA) to compare synthetic routes, emphasizing waste minimization and renewable feedstock integration .
Literature Review and Knowledge Gaps
Q. What strategies ensure comprehensive literature reviews on Polyoxyethylene(23)Lauric Acid’s mechanisms of action?
Methodological Answer:
- Use Boolean operators in PubMed/Scopus: ("Polyoxyethylene(23)Lauric Acid" OR "PEG-23 laurate") AND ("surfactant" OR "drug delivery") NOT ("industrial production") .
- Screen patents (e.g., USPTO, Espacenet) for formulation innovations, cross-referencing with peer-reviewed studies to identify unvalidated claims .
- Apply PRISMA guidelines for systematic reviews, documenting exclusion criteria (e.g., non-English studies, non-academic sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
